3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that combines elements of both pyrrole and pyridine structures. This compound features a distinctive trifluoromethyl group and an iodine atom, which significantly influence its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, with methods documented in scientific literature and patents. A notable source includes BenchChem, which provides insights into its synthesis and applications in biological research and pharmaceuticals.
This compound belongs to the category of pyrrolopyridines, which are known for their diverse biological activities. It is classified as a halogenated heterocyclic compound due to the presence of iodine, and it is also characterized by the trifluoromethyl substituent, which is known for enhancing lipophilicity and biological activity.
The synthesis of 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions usually require specific solvents such as acetonitrile or dimethylformamide, along with catalysts like copper(I) iodide to facilitate the iodination process. The optimization of reaction parameters is crucial for maximizing yield and purity during synthesis.
The molecular structure of 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine consists of a fused pyrrole and pyridine ring system with a trifluoromethyl group at one position and an iodine atom at another.
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor by binding to active sites on kinases, thereby blocking phosphorylation processes critical for cell signaling pathways.
Research indicates that compounds within this class may exhibit inhibitory effects on various kinases, making them potential candidates for therapeutic applications in diseases where kinase activity is dysregulated .
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has numerous applications across various scientific disciplines:
The pyrrolo[3,2-b]pyridine scaffold—a fused bicyclic heterocycle embedding an indole-like structure with a nitrogen atom at the 3-position—serves as a privileged motif in medicinal chemistry due to its balanced physicochemical properties and versatile target engagement. This core structure mimics purine nucleotides, facilitating interactions with ATP-binding sites of kinases and neurotransmitter receptors [3] [9]. Its planar architecture enables π-stacking with protein aromatic residues, while the pyrrolic N-H acts as a hydrogen bond donor, enhancing binding affinity [9].
Recent drug discovery campaigns have exploited this scaffold to address challenging therapeutic targets. For example, reversible-covalent inhibitors featuring 5-formyl-pyrrolo[3,2-b]pyridine demonstrated single-digit nanomolar potency against fibroblast growth factor receptor 4 (FGFR4), a critical target in hepatocellular carcinoma. These compounds effectively inhibited wild-type FGFR4 and gatekeeper mutants (FGFR4V550L/M), with compound 10z showing IC₅₀ values of 32–94 nM against HCC cell lines [3]. Parallel work identified pyrrolo[3,2-b]pyridine-based negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors for CNS disorders. Lead optimization yielded compounds (e.g., 9, 25) achieving >75% receptor occupancy at 10 mg/kg oral doses in rats, attributed to enhanced brain penetration from optimized logP and hydrogen-bonding counts [9].
Table 1: Bioactive Pyrrolopyridine Regioisomers in Drug Discovery
Regioisomer | CAS Number | Key Biological Activity | Reference |
---|---|---|---|
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | 1190319-52-8 | Synthetic intermediate for kinase inhibitors | [2] |
3-Iodo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | 1190316-38-1 | Electrophile for C–C coupling in medicinal chemistry | [8] |
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | N/A | Building block for targeted covalent inhibitors | [4] |
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide | N/A | FGFR4 inhibitor (IC₅₀: 37 nM in Hep3B cells) | [3] |
The regioisomeric specificity of substitution (e.g., 3-iodo vs. 4-iodo) profoundly influences target selectivity. For instance, pyrrolo[3,2-b]pyridine derivatives exhibit superior kinase and receptor modulation compared to pyrrolo[2,3-b]pyridine analogues, likely due to differences in electron density distribution and molecular topology [3] [6]. This underlines the scaffold’s versatility as a template for structure-activity relationship (SAR) refinement across therapeutic areas.
The strategic incorporation of iodo and trifluoromethyl groups at the 3- and 6-positions of pyrrolo[3,2-b]pyridine creates synergistic effects that enhance drug-like properties. The iodine atom serves as a versatile synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling rapid SAR exploration without scaffold re-synthesis [2] [7]. Its substantial steric bulk and moderate electron-withdrawing character also perturb the core’s electron density, potentially improving target binding through halogen bonding with carbonyl groups or backbone amides [7].
Conversely, the trifluoromethyl group (–CF₃) significantly modulates pharmacokinetics:
Table 2: Impact of Substituents on Physicochemical Properties
Compound | logPa | Metabolic Stability (Human LM ER)b | Key Pharmacokinetic Advantage | |
---|---|---|---|---|
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | 3.1 | 0.7 (Moderate) | Balanced lipophilicity for cellular uptake | |
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (unsubstituted) | 2.3 | 0.5 (Low) | Base scaffold for further optimization | |
Dimethylamide-pyrrolo[3,2-b]pyridine (e.g., 9) | 2.9 | 0.7 (Moderate) | Reduced CYP inhibition vs. aryl analogs | [9] |
a Calculated partition coefficient.b Hepatic Extraction Ratio in human liver microsomes (lower ER = higher stability).
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: